REACTION_CXSMILES
|
[CH:1]1[C:6](=[O:7])[C:5]([OH:8])=[CH:4][O:3][C:2]=1[CH2:9][OH:10].C(=O)([O-])[O-].[K+].[K+].[I-].[K+].Br[CH2:20][CH2:21][CH3:22]>CN(C)C=O>[OH:10][CH2:9][C:2]1[O:3][CH:4]=[C:5]([O:8][CH2:20][CH2:21][CH3:22])[C:6](=[O:7])[CH:1]=1 |f:1.2.3,4.5|
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Name
|
|
Quantity
|
28.4 g
|
Type
|
reactant
|
Smiles
|
C1=C(OC=C(C1=O)O)CO
|
Name
|
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
1.66 g
|
Type
|
reactant
|
Smiles
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[I-].[K+]
|
Name
|
|
Quantity
|
24.6 g
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Type
|
reactant
|
Smiles
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BrCCC
|
Name
|
|
Quantity
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120 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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is stirred for 15 minutes at ambient temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
|
Details
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then stirred at 90° C. for 3 hours
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Duration
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3 h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture is cooled
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Type
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CUSTOM
|
Details
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evaporated to dryness in vacuo
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Type
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EXTRACTION
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Details
|
The aqueous layer is extracted with chloroform (3×100 mL) and ethyl acetate (6×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organics were dried with sodium sulfate
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Type
|
CUSTOM
|
Details
|
The eluate is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
crystallized with hexane/ethyl acetate (2/1)
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Type
|
CUSTOM
|
Details
|
to give an off-white solid, 22.60 g, (61%)
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
OCC=1OC=C(C(C1)=O)OCCC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |